Bilirubin disodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bilirubin is a yellowish pigment that is made during the breakdown of red blood cells . It passes through the liver and is eventually excreted out of the body . Higher than usual levels of bilirubin may indicate different types of liver or bile duct problems .

Synthesis Analysis

Bilirubin is formed by the breakdown of heme present in hemoglobin, myoglobin, cytochromes, catalase, peroxidase, and tryptophan pyrrolase . Eighty percent of the daily bilirubin production is derived from hemoglobin .

Molecular Structure Analysis

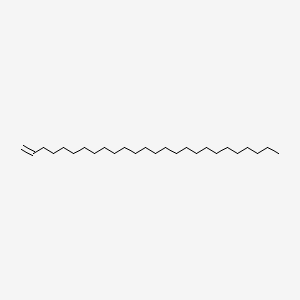

Bilirubin consists of an open-chain tetrapyrrole . It is formed by oxidative cleavage of a porphyrin in heme, which affords biliverdin . Biliverdin is reduced to bilirubin .

Chemical Reactions Analysis

The Van den Bergh reaction is a chemical reaction used to measure bilirubin levels in blood . More specifically, it determines the amount of conjugated bilirubin in the blood . The reaction produces azobilirubin .

Physical And Chemical Properties Analysis

Bilirubin is a brown and yellow fluid that’s a byproduct of the essential process of the breakdown of red blood cells (RBCs) . This substance is a major component of bile, an important digestive fluid that’s cleaned from the blood by the liver .

Mécanisme D'action

Target of Action

Bilirubin, a metabolic product of heme, primarily targets the liver, where it undergoes conjugation, and the blood-brain barrier, where it can potentially cause neurotoxicity . It also binds to the PPARα nuclear receptor transcription factor, which regulates fatty acid oxidation and peroxisomal function to maintain cellular homeostasis .

Mode of Action

Bilirubin is formed by the breakdown of heme present in hemoglobin, myoglobin, cytochromes, catalase, peroxidase, and tryptophan pyrrolase . In the bloodstream, unconjugated bilirubin binds to albumin to facilitate its transport to the liver . Once in the liver, glucuronic acid is added to unconjugated bilirubin by the enzyme glucuronyl transferase, forming conjugated bilirubin, which is soluble .

Biochemical Pathways

Bilirubin is the catabolic product of heme metabolism . It shares its metabolic pathway with various other sparingly water-soluble substances that are excreted in bile . Bilirubin is generated by sequential catalytic degradation of heme mediated by two groups of enzymes . Conjugated bilirubin is transferred across the microsomal membrane into the cytoplasm, binds to ligandin again, and is transported to the canalicular membrane. Then, it is secreted into the bile canaliculus, through electrogenic transport, which is accelerated by bicarbonate ion, as well as ATP dependent active transport .

Pharmacokinetics

Bilirubin is metabolized solely through glucuronidation by UDP-glucuronosyltransferase (UGT) 1A1 . Immaturity of UGT1A1 in combination with overproduction of bilirubin during the developmental stage acts as a bottleneck to bilirubin elimination and predisposes the infant to high total serum bilirubin (TSB) levels .

Result of Action

At the cellular level, bilirubin exerts its toxic effect by disturbing the normal functioning of neuronal cells . Bilirubin’s presence can cause certain inflammatory responses, resulting in the activation of proinflammatory cytokines . Additionally, research has demonstrated that bilirubin can negatively affect auditory abilities .

Action Environment

Numerous variables related to nutrition, ethnicity, and genetic variants at several metabolic steps may be superimposed on the normal physiological hyperbilirubinemia that occurs in the first week of life and results in bilirubin levels that may be toxic to the brain . Environmental factors that may alleviate or worsen the condition of hyperbilirubinemia are also discussed .

Avantages Et Limitations Des Expériences En Laboratoire

Bilirubin is a useful biomarker for liver function and can be used to diagnose liver diseases. It is also being studied for its potential therapeutic effects. However, there are some limitations to using bilirubin in lab experiments. For example, bilirubin is a relatively unstable molecule and can be difficult to work with in the laboratory. In addition, there are many factors that can affect bilirubin levels in the body, such as diet, exercise, and medications.

Orientations Futures

There are many potential future directions for research on bilirubin. One area of interest is the therapeutic potential of bilirubin. Researchers are exploring the use of bilirubin as a treatment for conditions such as cardiovascular disease and cancer. Another area of interest is the role of bilirubin in neurological diseases. Bilirubin has been shown to have neuroprotective effects and may be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Finally, researchers are exploring the use of bilirubin as a biomarker for other conditions, such as sepsis and inflammatory bowel disease.

Applications De Recherche Scientifique

Bilirubin has been extensively studied in the field of medicine and biochemistry. It is used as a biomarker for liver function and can be used to diagnose liver diseases such as cirrhosis and hepatitis. Bilirubin is also being studied for its potential therapeutic effects. It has been shown to have antioxidant and anti-inflammatory properties and may be useful in the treatment of conditions such as cardiovascular disease and cancer.

Analyse Biochimique

Biochemical Properties

Bilirubin plays a crucial role in biochemical reactions. It is formed during a process that involves oxidation-reduction reactions and conserves iron body stores . Heme is broken down into biliverdin, which is converted into unconjugated or indirect bilirubin (UCB). UCB is water-insoluble and enters circulation bound to albumin. In the liver, glucuronic acid is added to UCB (conjugation) to render it water-soluble (direct bilirubin); finally, it is either excreted into bile or recirculated back to the bloodstream, where it is filtrated by the kidneys and excreted through urine .

Cellular Effects

Elevation of plasma bilirubin levels is a frequent finding both in primary and hospital care. All liver lesions induce a decrease in the hepatocyte cell count, which may cause hyperbilirubinemia . Hyperbilirubinemia can originate from an alteration in any stage of bilirubin metabolism: excess production, impaired liver uptake, conjugation defects, or biliary excretion defects .

Molecular Mechanism

Bilirubin may be oxidized by a chemical compound (vanadate) or the enzyme bilirubin oxidase (EC1.3.3.5) to biliverdin, which subsequently oxidizes to initially purple and then colorless products .

Temporal Effects in Laboratory Settings

Various analytical methods are currently available for measuring bilirubin and its metabolites in serum, urine, and feces. Serum bilirubin is determined by diazo transfer reaction, high-performance liquid chromatography (HPLC), oxidative, enzymatic, and chemical methods, direct spectrophotometry, and transcutaneous methods .

Metabolic Pathways

Bilirubin is involved in the metabolic pathway of heme catabolism. The basic physiology of bilirubin metabolism, such as production, transport, and excretion, has been well described .

Transport and Distribution

Bilirubin passes through the liver and is eventually excreted out of the body . Higher than usual levels of bilirubin may indicate different types of liver or bile duct problems .

Propriétés

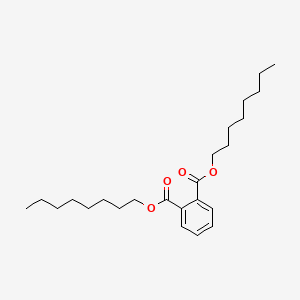

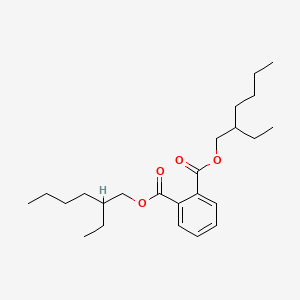

| { "Design of the Synthesis Pathway": "Bilirubin can be synthesized through a multi-step process starting from porphyrin. The synthesis involves several oxidation and reduction reactions to convert the porphyrin into bilirubin.", "Starting Materials": [ "Porphyrin", "Sodium hydroxide", "Sodium dithionite", "Sodium borohydride", "Hydrochloric acid", "Acetic acid", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Oxidation of porphyrin to uroporphyrinogen III using sodium hydroxide and oxygen", "Step 2: Reduction of uroporphyrinogen III to coproporphyrinogen III using sodium dithionite", "Step 3: Oxidation of coproporphyrinogen III to protoporphyrin IX using sodium borohydride and hydrochloric acid", "Step 4: Condensation of two molecules of protoporphyrin IX to form biliverdin using acetic acid and methanol", "Step 5: Reduction of biliverdin to bilirubin using sodium borohydride and ethanol" ] } | |

Numéro CAS |

93891-87-3 |

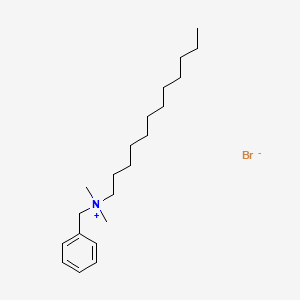

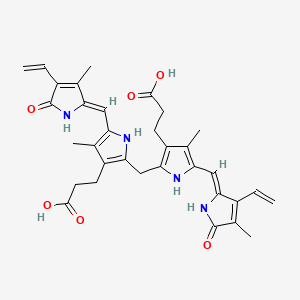

Formule moléculaire |

C33H34N4Na2O6 |

Poids moléculaire |

628.6 g/mol |

Nom IUPAC |

disodium;3-[2-[[3-(2-carboxylatoethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoate |

InChI |

InChI=1S/C33H36N4O6.2Na/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;;/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41);;/q;2*+1/p-2/b26-13-,27-14-;; |

Clé InChI |

XNHLFNMMORFXAO-PDQJREFDSA-L |

SMILES isomérique |

CC1=C(NC(=C1CCC(=O)[O-])CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)[O-])/C=C\4/C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |

SMILES |

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C=C)C |

SMILES canonique |

CC1=C(NC(=C1CCC(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |

Description physique |

Light orange to reddish-brown solid; [Merck Index] Red powder; [Sigma-Aldrich MSDS] Solid |

Numéros CAS associés |

18422-02-1 (calcium salt) 93891-87-3 (di-hydrochloride salt) 635-65-4 (Parent) |

Solubilité |

0.009 mg/mL at 25 °C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.